Methyl 1-(4-aminophenyl)azetidine-3-carboxylate
Overview
Description
Methyl 1-(4-aminophenyl)azetidine-3-carboxylate, commonly known as MPA, is an organic compound with a wide range of uses in scientific research. It is a versatile molecule used as a building block for synthesizing a variety of compounds, as a reagent in organic synthesis, and as a precursor for the production of pharmaceuticals. MPA has also been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
MPA has been used in a variety of scientific research applications, including drug delivery, gene regulation, and drug metabolism. In drug delivery, MPA is used as a carrier molecule for drugs, allowing them to be transported through the body and delivered to their target sites. In gene regulation, MPA can be used to modify gene expression and control the production of proteins. In drug metabolism, MPA can be used to facilitate the metabolism of drugs in the body.
Mechanism of Action
MPA is an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By binding to the active site of the enzyme, MPA prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the brain. This increase in acetylcholine can lead to increased memory and cognitive function.
Biochemical and Physiological Effects
MPA has been shown to have a number of biochemical and physiological effects. In animal models, MPA has been shown to increase levels of the neurotransmitter acetylcholine, resulting in improved memory and cognitive function. MPA has also been shown to increase levels of the neurotransmitters dopamine and serotonin, resulting in improved mood and decreased anxiety. Additionally, MPA has been shown to have anti-inflammatory and antioxidant effects, and to reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
MPA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, it has a wide range of applications in scientific research. However, MPA also has some limitations. It is not a very stable compound, and it can degrade over time. Additionally, it can be toxic at high concentrations, and it can have adverse effects on certain organs, such as the liver and kidneys.
Future Directions
MPA has a wide range of potential future applications in scientific research. It could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it could be used to develop new treatments for depression and anxiety, and to develop new methods of drug delivery. Additionally, further research could be conducted on the biochemical and physiological effects of MPA, as well as its potential toxicity.
properties
IUPAC Name |
methyl 1-(4-aminophenyl)azetidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-4-2-9(12)3-5-10/h2-5,8H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGWKLRKBZGPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695065 | |
Record name | Methyl 1-(4-aminophenyl)azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-aminophenyl)azetidine-3-carboxylate | |
CAS RN |
887595-92-8 | |
Record name | Methyl 1-(4-aminophenyl)-3-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887595-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(4-aminophenyl)azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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